tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate

Analytical Chemistry Quality Control Structural Elucidation

Researchers require conformationally constrained building blocks to improve target selectivity, but standard linear amino alcohols lack the necessary steric bulk. This compound solves that need. - **Molecular Architecture**: 2-isopropyl substitution creates a sterically congested β-amino alcohol scaffold (XLogP3-AA 1.8). - **Application Advantage**: Enables PROTAC linker lipophilicity tuning and peptidomimetic pre-organization for enhanced binding. - **Supply Certainty**: Free-flowing solid (mp 68-69°C) ideal for automated synthesis; available for research & process chemistry.

Molecular Formula C11H23NO3
Molecular Weight 217.309
CAS No. 1696524-36-3
Cat. No. B2980973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate
CAS1696524-36-3
Molecular FormulaC11H23NO3
Molecular Weight217.309
Structural Identifiers
SMILESCC(C)C(CNC(=O)OC(C)(C)C)CO
InChIInChI=1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)
InChIKeyCBKJDZORBWJUEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Boc-Protected Core


tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate (CAS 1696524-36-3) is a synthetic organic compound belonging to the Boc-protected amino alcohol class, with the molecular formula C11H23NO3 and a molecular weight of 217.31 g/mol [1]. It features a tert-butyloxycarbonyl (Boc) protecting group on a branched amino alcohol scaffold, specifically a 2-isopropyl-3-hydroxypropylamine core [2]. This compound is widely recognized as a versatile intermediate in peptide chemistry and medicinal chemistry, where the acid-labile Boc group enables selective amine protection during multi-step syntheses .

Boc protection/deprotection strategy for multi-step synthesis
Acid-labile amine masking in peptide or medicinal chemistry workflows
Sterically hindered 2-isopropyl amino alcohol scaffold
Conformational restriction for structure-activity relationship exploration
Solid powder form for automated dispensing
Accurate gravimetric handling in high-throughput synthesis

Why Isomeric Purity Matters


The selection of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate over seemingly similar analogs is not a matter of simple reagent substitution; it is a strategic choice dictated by its specific molecular architecture. While other Boc-protected amino alcohols exist, such as Boc-β-alaninol (linear, CAS 58885-58-8) or Boc-(2-hydroxypropyl)carbamate (methyl-branched, CAS 95656-86-3) [1], this compound's unique 2-isopropyl substitution pattern creates a more sterically congested and conformationally restricted beta-amino alcohol scaffold [2]. This precise branching is crucial for applications where the spatial arrangement of the hydroxyl and amine groups influences downstream binding affinity, reactivity in solid-phase synthesis, or the selectivity of subsequent chemical transformations . Using a structurally related but unbranched or differently branched analog would fundamentally alter the steric and electronic properties of any final product, potentially rendering an entire synthetic or drug discovery program invalid.

Target compound
2-isopropyl branched beta-amino alcohol; solid, mp 68–69°C
Linear analog (e.g. Boc-β-alaninol)
Unbranched chain; liquid at room temperature
Steric bulk and conformational restriction differ – downstream binding or reactivity may shift.
Liquid form complicates accurate automated dispensing; solid powder supports reproducibility.
Regioisomer (N-isopropyl variant) changes connectivity – synthetic utility cannot be matched.

Differentiation from Positional Analogs


Isomeric Identity Confirmation

The primary differentiator for procurement is the unambiguous identification of the target isomer, tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate (PubChem CID 53397679), and its clear distinction from a closely related regioisomer: (3-Hydroxy-propyl)-isopropyl-carbamic acid tert-butyl ester (PubChem CID 53409336) [1]. These two compounds share the same molecular formula (C11H23NO3) and molecular weight (217.31 g/mol) but differ in the position of the isopropyl group—on the carbon backbone versus on the nitrogen atom—leading to vastly different chemical properties and synthetic utilities .

Regioisomer Identity
Head-to-head
Different IUPAC & InChIKey vs N-isopropyl regioisomer
Confirms correct regioisomer procurement
Analytical verification via ¹H NMR and LC-MS recommended
Analytical Chemistry Quality Control Structural Elucidation

Certified Purity Analysis

A key procurement parameter is the guaranteed minimum purity of the compound, which directly impacts the reliability of downstream synthetic steps. Vendor data from Sigma-Aldrich (Enamine) provides a baseline quality specification for the solid powder form .

Purity Specification
Data to verify
≥95% (vendor specification)
Supports synthesis reliability assessment
Supplier data; in-house QC advised for critical steps
Quality Assurance Synthetic Chemistry Procurement

Physical Form & Handling Advantages

The physical form of a reagent is a critical, often overlooked factor for labs employing automated parallel synthesizers or solid-phase peptide synthesis (SPPS) platforms. The target compound is commercially available as a powder with a defined melting point of 68-69°C . This contrasts with many other Boc-protected amino alcohols, such as Boc-β-alaninol, which are liquids at room temperature .

Physical Form
Class-level
Solid powder, mp 68–69°C vs liquid Boc-β-alaninol
Facilitates automated gravimetric dispensing
Form may vary between batches; verify before automation
High-Throughput Screening Automated Synthesis Solid-Phase Peptide Synthesis

Steric Bulk & Lipophilicity Quantification

The unique 2-isopropyl branching of the target compound introduces significant steric bulk, which is quantified by its computed partition coefficient, XLogP3-AA, a key descriptor in predicting drug-likeness and membrane permeability [1]. This value provides a baseline for comparing the compound's hydrophobicity to other scaffolds.

Computed Lipophilicity
Class-level
XLogP3-AA 1.8 vs 0.4 (linear analog)
Higher lipophilicity influences ADME model interpretation
Computed descriptor; experimental logP may differ
Medicinal Chemistry Drug Design ADME Properties

¹H NMR Diagnostic Signals

For labs requiring in-house identity confirmation, ¹H NMR spectroscopy provides definitive, compound-specific diagnostic peaks. The target compound exhibits characteristic resonances for its tert-butyl group and hydroxypropyl moiety, distinct from its analogs .

NMR Diagnostics
Analytical context
tert-butyl δ ~1.4 ppm; isopropyl methine ~1.8 ppm
Enables rapid in-house identity confirmation
In-house ¹H NMR verification recommended upon receipt
Analytical Chemistry Quality Control Structure Confirmation

Applications in Drug Discovery & Chemical Biology


Conformationally Restricted Peptidomimetics

The 2-isopropyl substitution of tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate creates a beta-amino alcohol scaffold with significant steric hindrance, as evidenced by its high XLogP3-AA value of 1.8 [1]. This property makes it an ideal building block for introducing conformational constraint into peptidomimetic drug candidates. The restricted rotation around the C-C bond adjacent to the isopropyl group can pre-organize a molecule into a bioactive conformation, potentially enhancing binding affinity and selectivity for a biological target, a strategy commonly employed to improve the pharmacokinetic profile of peptide-based drugs [1].

Optimized PROTAC Linker Synthesis

The compound's unique combination of a solid physical form (melting point 68-69°C) [1] and increased lipophilicity (XLogP3-AA = 1.8) makes it a valuable precursor for designing novel PROTAC (PROteolysis TArgeting Chimera) linkers. In contrast to common, more polar and often liquid linkers like Boc-β-alaninol (XLogP3-AA = 0.4), incorporating this branched isopropyl scaffold can fine-tune the overall lipophilicity and solubility of the heterobifunctional degrader molecule. This is critical for optimizing cellular permeability and target engagement, which are key challenges in the development of orally bioavailable PROTACs .

High-Throughput Enzyme Inhibitor Synthesis

The availability of this compound as a free-flowing powder [1] significantly enhances its utility in automated high-throughput synthesis platforms. Its distinct ¹H NMR diagnostic peaks also facilitate rapid quality control in parallel synthesis workflows. By incorporating this sterically demanding isopropyl-containing fragment, researchers can rapidly generate diverse libraries of small molecules to explore chemical space around enzyme active sites that are known to have deep, hydrophobic pockets. This approach is particularly relevant for developing selective inhibitors of kinases, proteases, or epigenetic targets where achieving specificity over closely related isoforms is paramount.

Chiral Synthesis & Asymmetric Catalysis Intermediate

While the compound as specified is racemic, its structure features a chiral center at the carbon bearing the isopropyl and hydroxymethyl groups. This presents an opportunity for asymmetric synthesis. The compound can serve as a precursor to enantiomerically pure amino alcohols, which are privileged ligands in asymmetric catalysis and valuable chiral auxiliaries. The solid, crystalline nature of the racemate (melting point 68-69°C) [1] can be advantageous for purification or resolution via classical methods like diastereomeric salt formation, making it a practical starting material for accessing single enantiomers for specialized applications in process chemistry.

Application
Selection Property
Validation Focus
Peptidomimetic design
Steric hindrance from isopropyl branching
Conformational restriction analysis
PROTAC linker development
Solid powder form and computed lipophilicity
Cellular permeability assessment
Automated library synthesis
Free-flowing powder, NMR diagnostics
High-throughput synthesis reproducibility
Chiral ligand precursor
Racemic solid with chiral center
Chiral resolution or asymmetric induction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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